3-(Cyclopropylmethylidene)pyrrolidine
Description
Properties
IUPAC Name |
(3Z)-3-(cyclopropylmethylidene)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-2-7(1)5-8-3-4-9-6-8/h5,7,9H,1-4,6H2/b8-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWQCIAXZKEQQV-YVMONPNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C=C2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1/C=C\2/CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approaches to Pyrrolidine Derivatives
The pyrrolidine ring can be constructed or functionalized via several well-established methods:
Reduction of Functionalized Precursors: For example, 3-pyrrolidinol can be prepared by catalytic reduction of 4-chloro-3-hydroxybutyronitrile, a process that is economical and efficient, often employing catalysts such as rhodium/alumina or platinum oxide under hydrogen atmosphere. Although this method targets 3-pyrrolidinol, the principle of reducing nitrile or halohydrin precursors to pyrrolidine rings is foundational.
Multicomponent Reactions (MCRs): MCRs allow the assembly of complex pyrrolidine frameworks by combining primary amines, aldehydes, and maleimides in a single pot, often via 1,3-dipolar cycloaddition mechanisms. Such strategies enable the synthesis of spirocyclic pyrrolidine derivatives with high yields and selectivity under mild conditions.
Catalytic Reduction of Functionalized Precursors
A notable industrially relevant method involves:
Starting Material: 4-chloro-3-hydroxybutyronitrile, which can be synthesized by reacting epichlorohydrin with cyanating agents.
Reduction: Catalytic hydrogenation using rhodium/alumina or platinum oxide catalysts under hydrogen pressure converts the nitrile group to a primary amine, simultaneously enabling cyclization to form the pyrrolidine ring.
Isolation: Post-reaction filtration of catalyst and distillation yields 3-pyrrolidinol derivatives.
Though this method is for 3-pyrrolidinol, analogous strategies could be adapted to introduce cyclopropylmethylidene substituents by modifying the starting nitrile or halohydrin precursors accordingly.
Optimization of Reaction Conditions: Data from Related Pyrrolidine Syntheses
Table 1: Optimization of synthesis conditions for related pyrrolidine derivatives via multicomponent reactions.
Summary of Key Research Findings
Catalytic Reduction: Efficient for preparing pyrrolidine rings from nitrile precursors; catalysts like rhodium/alumina provide high yields without racemization.
Multicomponent Reactions: Enable the synthesis of complex pyrrolidine derivatives with alkylidene substituents under mild conditions; reaction order and temperature critically affect outcomes.
Diastereoselectivity: Can be tuned by reaction temperature and solvent choice; room temperature reactions may afford superior selectivity albeit with longer reaction times.
Synthetic Flexibility: The methodologies allow incorporation of cyclopropylmethylidene groups either by direct condensation or via cycloaddition strategies, though specific adaptations may be required.
Chemical Reactions Analysis
Types of Reactions: 3-(Cyclopropylmethylidene)pyrrolidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation with catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions are possible, where the cyclopropylmethylidene group can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or halides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylmethylidene ketones, while reduction can produce cyclopropylmethylidene amines.
Scientific Research Applications
3-(Cyclopropylmethylidene)pyrrolidine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: In the industrial sector, it is used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethylidene)pyrrolidine involves its interaction with specific molecular targets. For instance, molecular docking studies have shown that it can interact with enzymes such as Akt, influencing their activity . This interaction can lead to various biological effects, including modulation of cell signaling pathways and inhibition of enzyme activity .
Comparison with Similar Compounds
Pyrrolidine: A simpler structure without the cyclopropylmethylidene group, commonly used in medicinal chemistry.
Pyrrolidinone: Contains a carbonyl group, making it more reactive in certain chemical reactions.
Pyrrolizine: A bicyclic structure with different biological activities compared to pyrrolidine derivatives.
Uniqueness: 3-(Cyclopropylmethylidene)pyrrolidine is unique due to its cyclopropylmethylidene substituent, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound in drug discovery and other scientific research areas .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(Cyclopropylmethylidene)pyrrolidine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves alkylation or condensation reactions. For example, analogous pyrrolidine derivatives (e.g., 3-(3-Fluoro-4-methylbenzyl)pyrrolidine) are synthesized via nucleophilic substitution between cyclopropylmethyl halides and pyrrolidine precursors under anhydrous conditions . Optimization of base (e.g., NaOH in dichloromethane) and temperature (0–25°C) is critical to minimize side reactions and improve stereochemical control . Characterization via H/C NMR and LC-MS is recommended to confirm regioselectivity and purity .
Q. How is the stereochemistry of this compound characterized, and what analytical techniques are essential?
- Methodological Answer : Chiral HPLC or polarimetry is used to determine enantiomeric excess, while X-ray crystallography resolves absolute configuration. For example, (S)-3-((4-Fluorophenyl)thio)pyrrolidine hydrochloride was characterized using X-ray to confirm stereochemical assignments, with purity >95% validated via LC-MS . Cyclopropyl substituents may introduce steric hindrance, necessitating NOESY NMR to confirm spatial arrangements .
Q. What safety precautions are required when handling this compound in laboratory settings?
- Methodological Answer : Refer to Safety Data Sheets (SDS) of structurally similar compounds (e.g., 3-(2-Chlorophenyl)pyrrolidine, HCl). Key precautions include:
- Use of PPE (gloves, goggles) to avoid skin/eye contact .
- Storage at 0–6°C under inert gas (e.g., N) to prevent degradation .
- Emergency protocols for inhalation or ingestion, including immediate medical consultation .
Advanced Research Questions
Q. How does the cyclopropylmethylidene group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The cyclopropyl group’s strain and electron-withdrawing effects enhance reactivity in Suzuki-Miyaura couplings. For instance, 3-(Trifluoromethyl)pyrrolidine derivatives undergo palladium-catalyzed cross-coupling with aryl boronic acids at 80–100°C, achieving >80% yield . Computational modeling (DFT) can predict regioselectivity by analyzing frontier molecular orbitals .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from stereochemical variations or assay conditions. For example:
- Case Study : 3-(3-Fluoro-4-methylbenzyl)pyrrolidine showed divergent IC values in kinase assays due to enantiomeric impurities. Resolution via chiral chromatography and retesting under standardized conditions (pH 7.4, 37°C) reconciled data .
- Recommendation : Validate purity (>99% via HPLC) and use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
Q. How can computational methods guide the design of this compound-based inhibitors for neurological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations predict binding poses to receptors like dopamine D. For example, pyrrolidine derivatives with bulky substituents showed higher affinity in silico due to hydrophobic pocket interactions . QSAR models incorporating Hammett σ values of substituents can optimize bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
